molecular formula C19H21ClN2 B024045 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride CAS No. 71258-18-9

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

Cat. No. B024045
CAS RN: 71258-18-9
M. Wt: 312.8 g/mol
InChI Key: SPXFNRMZPRHYRH-UHFFFAOYSA-N
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Patent
US04748276

Procedure details

Eisleb in Example 2 of U.S. Patent 2,167,351, issued July 25, 1939, shows the preparation of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride, m.p. 259°-260° C., as an intermediate for normeperidine, namely, ethyl 4-phenylpiperidine-4-carboxylate, by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine, next reacting the latter compound with thionyl chloride to produce N,N-bis(2-chloroethyl)benzylamine and isolating it in free base form as "an oil of feebly brownish color"; and then heating N,N-bis(2-chloroethyl)benzylamine with benzyl cyanide (same as phenylacetonitrile) in toluene in the presence of sodium amide (same as sodamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
normeperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 4-phenylpiperidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C(N1CCC(C2C=CC=CC=2)(C#N)CC1)C1C=CC=CC=1.CCOC([C:28]1([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)CCNCC1)=O.C(Cl)C1C=CC=CC=1.[OH:48][CH2:49][CH2:50][NH:51][CH2:52][CH2:53][OH:54]>>[OH:48][CH2:49][CH2:50][N:51]([CH2:28][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[CH2:52][CH2:53][OH:54] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)(C#N)C1=CC=CC=C1
Step Two
Name
normeperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1(CCNCC1)C=2C=CC=CC2
Step Three
Name
ethyl 4-phenylpiperidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.